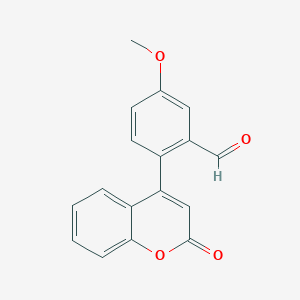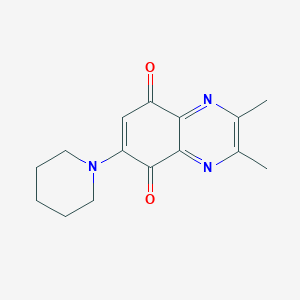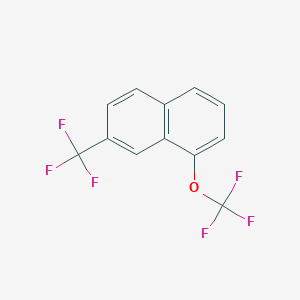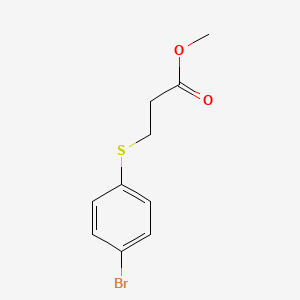
Benzaldehyde, 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is a chemical compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties . This specific compound is characterized by the presence of a methoxy group and a benzaldehyde moiety attached to the chromen-4-yl core, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 4-hydroxycoumarin under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the chromen-4-yl core. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Exhibits antimicrobial and anti-inflammatory activities, making it a candidate for drug development.
Medicine: Potential use in the development of anticoagulant and anticancer agents.
Industry: Utilized in the synthesis of dyes and optical brighteners
Mechanism of Action
The biological activity of 5-methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: Inhibits bacterial DNA gyrase, preventing bacterial replication.
Anti-inflammatory Activity: Inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Anticoagulant Activity: Inhibits vitamin K epoxide reductase, reducing the synthesis of clotting factors.
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: Known for their antimicrobial and anti-inflammatory activities.
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: Exhibits potent antibacterial and antifungal activities.
Uniqueness: 5-Methoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde stands out due to its unique combination of a methoxy group and a benzaldehyde moiety, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
820209-50-5 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
5-methoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12O4/c1-20-12-6-7-13(11(8-12)10-18)15-9-17(19)21-16-5-3-2-4-14(15)16/h2-10H,1H3 |
InChI Key |
UPODBZBBLVKRCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B11847595.png)






![2-[3-({[(Benzyloxy)carbonyl]amino}methyl)oxetan-3-yl]acetic acid](/img/structure/B11847636.png)

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)



